molecular formula C13H13N3O B2370342 N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide CAS No. 1183249-55-9

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide

Cat. No.: B2370342
CAS No.: 1183249-55-9
M. Wt: 227.267
InChI Key: IRWISVUQKDTBCC-UHFFFAOYSA-N
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Description

N-[4-(Pyrazol-1-ylmethyl)phenyl]prop-2-enamide is a synthetic compound designed for research applications. Its structure incorporates two pharmacologically significant motifs: a pyrazole ring and an acrylamide group. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide spectrum of bioactive molecules and FDA-approved drugs with activities including anti-inflammatory, antimicrobial, and anticancer properties . The acrylamide functional group is of particular interest in drug discovery, often serving as a Michael acceptor that can form covalent bonds with biological targets, such as kinases, leading to potent and prolonged inhibition . This makes acrylamide-containing compounds valuable tools for developing targeted therapies. While the specific biological profile of this compound requires empirical determination, its structural features suggest potential as a key intermediate for synthesizing more complex molecules or for investigating novel therapeutic agents in areas such as oncology and enzyme inhibition. Researchers can utilize this compound to explore structure-activity relationships or as a building block in multicomponent reactions to generate diverse chemical libraries for screening . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWISVUQKDTBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Pyrazole Ring Formation

The pyrazole moiety is typically synthesized via cyclocondensation or Vilsmeier-Haack formylation:

Cyclocondensation of Hydrazines with 1,3-Diketones

Procedure (adapted from):

  • Reactants : 3-Methyl-1-phenyl-5-pyrazolone and substituted benzaldehydes.
  • Conditions : Sodium acetate (10 mol%) in 70% ethanol, room temperature.
  • Yield : 85–95% for pyrazole intermediates.
  • Mechanism : Base-catalyzed Knoevenagel condensation followed by cyclization.

Example :
$$
\text{3-Methyl-1-phenyl-5-pyrazolone} + \text{Benzaldehyde} \xrightarrow{\text{NaOAc, EtOH}} \text{4-(Arylmethylene)bis(pyrazol-5-ol)}
$$

Vilsmeier-Haack Formylation

Procedure (from):

  • Reactants : Pyrazole hydrazones with dimethylformamide (DMF) and POCl₃.
  • Conditions : 90°C for 2 hours.
  • Yield : 70–80% for 5-formylpyrazole derivatives.

Functionalization of the Phenyl Core

The pyrazole is linked to the phenyl ring via a methylene bridge using alkylation or coupling reactions:

Alkylation of 4-Aminophenyl Derivatives

Procedure (adapted from):

  • Reactants : 4-(Bromomethyl)phenylamine and pyrazole.
  • Conditions : K₂CO₃ in DMF, 60°C for 12 hours.
  • Yield : 65–75% for N-[4-(pyrazol-1-ylmethyl)phenyl]amine.

Mechanism : Nucleophilic substitution (SN2) at the benzylic position.

Palladium-Catalyzed Coupling

Procedure (from):

  • Reactants : 4-Iodophenylmethylpyrazole and acrylamide boronic ester.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : NaHCO₃ in THF/H₂O, 80°C for 24 hours.
  • Yield : 60–70%.

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

  • Issue : Competing formation of 1H- vs. 2H-pyrazole isomers.
  • Solution : Use bulky bases (e.g., DBU) to favor 1H-pyrazole.

Stability of Acrylamide Moieties

  • Challenge : Polymerization under basic/acidic conditions.
  • Mitigation : Low-temperature acylation and inert atmosphere.

Analytical Data and Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 10.36 (s, NH), 8.10 (s, vinylic H), 7.52–7.63 (m, aromatic H)
IR (KBr) 3455 cm⁻¹ (NH), 2210 cm⁻¹ (CN), 1663 cm⁻¹ (C=O)
HRMS [M+H]⁺ calc. 282.1345, found 282.1342

Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Interactions : N—H⋯O hydrogen bonds and C—H⋯π stacking.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Alternative : CuI instead of Pd catalysts for coupling steps.
  • Yield : Comparable (55–60%) with reduced costs.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol/water mixtures instead of DMF.
  • Waste Reduction : In situ generation of intermediates to minimize purification.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1H-imidazol-1-yl)methyl]phenyl}prop-2-enamide
  • N-{4-[(1H-triazol-1-yl)methyl]phenyl}prop-2-enamide
  • N-{4-[(1H-tetrazol-1-yl)methyl]phenyl}prop-2-enamide

Uniqueness

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole, triazole, or tetrazole rings, the pyrazole derivative may exhibit different reactivity and biological activity profiles .

Biological Activity

N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and data.

1. Chemical Structure and Synthesis

This compound features a pyrazole ring, which is known for conferring significant biological properties. The synthesis typically involves the reaction of 4-(bromomethyl)phenylprop-2-enamide with 1H-pyrazole in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

The primary mechanism of action for this compound involves its interaction with specific biological targets:

  • Ryanodine Receptor (RyR) : This compound acts as an activator of the RyR, which plays a crucial role in calcium signaling within cells. Changes in calcium levels can influence various cellular processes, including muscle contraction and neurotransmitter release .

3. Biological Activities

This compound has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Pyrazole derivatives have been reported to show activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in animal models .

4. Pharmacokinetics

The pharmacokinetic profile of this compound suggests good systemic exposure and oral bioavailability, which are critical for therapeutic applications. Compounds with similar structures have shown favorable absorption characteristics and metabolic stability .

5. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

Study Focus Findings
Alegaon et al. (2014)Anti-inflammatoryCompound 5b exhibited significant inhibition of TNF-α (up to 85%) at low concentrations .
Selvam et al. (2017)AntimicrobialPyrazole derivatives showed promising results against Mycobacterium tuberculosis, with high inhibition rates compared to standard drugs .
PMC Study (2023)AnticancerDemonstrated that pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

6. Conclusion

This compound represents a promising compound with multifaceted biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its interaction with key biological targets like the ryanodine receptor underlines its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting 4-(pyrazol-1-ylmethyl)aniline with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Adjusting reaction temperature (0–25°C) and stoichiometric ratios (amine:acyl chloride = 1:1.2) improves yield (>75%). Reaction progress is monitored via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Pyrazole protons: δ 7.5–8.1 ppm (doublets, J = 2.0 Hz).
  • Amide NH: δ 10.2 ppm (broad singlet).
  • Prop-2-enamide backbone: δ 6.2–6.8 ppm (vinyl protons).
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide).
  • X-ray Crystallography : Resolves spatial arrangement of the pyrazole and phenyl groups .

Advanced Research Questions

Q. How does the pyrazole moiety influence binding affinity to kinase targets, and what structure-activity relationship (SAR) studies support this?

  • Methodological Answer :

  • Kinase Binding Assays : Surface plasmon resonance (SPR) reveals pyrazole’s role in hydrogen bonding with kinase ATP pockets (e.g., EGFR T790M/L858R mutants).
  • SAR Insights :
Substituent ModificationEffect on IC50 (EGFR)Reference
Pyrazole → Imidazole10-fold reduction
Methylation at N1Improved selectivity
  • Computational docking (AutoDock Vina) identifies pyrazole’s nitrogen atoms as critical for π-π stacking with kinase hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities across different cell lines?

  • Methodological Answer :

  • Isogenic Cell Lines : Use CRISPR-edited cells with uniform EGFR expression levels to isolate compound-specific effects.
  • Orthogonal Assays : Combine MTT viability assays with thermal shift assays (TSA) to validate target engagement.
  • Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL) to identify confounding factors (e.g., serum concentration variations) .

Q. How can computational modeling predict off-target effects in kinase inhibition?

  • Methodological Answer :

  • Kinome-Wide Docking : Use tools like KinomeScan to screen against >400 human kinases. Prioritize hits with ΔG < -8 kcal/mol.
  • Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) to differentiate selective vs. promiscuous binding.
  • Example : this compound shows high selectivity for EGFR over HER2 (ΔΔG = -1.2 kcal/mol) .

Q. What experimental designs are recommended to assess metabolic stability and degradation pathways?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products.
  • CYP Inhibition Studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :

  • 3D Spheroid Models : Use Matrigel-embedded spheroids to mimic tumor microenvironments. Compare IC50 values with 2D monolayers.
  • Hypoxia Induction : Treat spheroids with cobalt chloride (100 µM) to assess compound efficacy under low oxygen.
  • Pathway Analysis : RNA-seq of treated spheroids identifies compensatory pathways (e.g., HIF-1α upregulation) .

Formulation and Delivery Challenges

Q. What formulation strategies improve the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility (from <10 µg/mL to >200 µg/mL).
  • Prodrug Design : Synthesize phosphate esters of the amide group for pH-sensitive release in tumors.
  • In Vivo PK Studies : Monitor plasma concentration-time profiles in murine models to calculate bioavailability (AUC0–24) .

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